BenchChemオンラインストアへようこそ!

5-Fluoro-2,3-dihydro-1H-inden-1-OL

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-Fluoro-2,3-dihydro-1H-inden-1-OL (CAS 52085-92-4) is a fluorinated indanol derivative with the molecular formula C₉H₉FO and molecular weight 152.17 g/mol. The compound features a bicyclic indane scaffold with a hydroxyl group at the C-1 position and a fluorine substituent at the 5-position of the aromatic ring, rendering it chiral at C-1.

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
CAS No. 52085-92-4
Cat. No. B1290011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2,3-dihydro-1H-inden-1-OL
CAS52085-92-4
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)C=CC(=C2)F
InChIInChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2
InChIKeyFFJGCSVJFOTPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2,3-dihydro-1H-inden-1-OL (CAS 52085-92-4): Fluorinated Indanol Building Block for Stereospecific Synthesis and Medicinal Chemistry


5-Fluoro-2,3-dihydro-1H-inden-1-OL (CAS 52085-92-4) is a fluorinated indanol derivative with the molecular formula C₉H₉FO and molecular weight 152.17 g/mol . The compound features a bicyclic indane scaffold with a hydroxyl group at the C-1 position and a fluorine substituent at the 5-position of the aromatic ring, rendering it chiral at C-1 [1]. It is commercially available as a racemate (typical purity ≥95%) and as resolved (R)- and (S)-enantiomers, making it a versatile chiral building block for pharmaceutical intermediate synthesis and asymmetric catalysis applications .

Why 5-Fluoro-2,3-dihydro-1H-inden-1-OL Cannot Be Replaced by Unsubstituted Indanol or Other 5-Halo Analogs


The 5-position substitution on the indanol scaffold is not a trivial modification; it directly modulates both lipophilicity and acidity in a halogen-dependent manner. Replacing the fluorine atom with hydrogen, chlorine, or bromine alters the calculated LogP by as much as Δ0.68 units and shifts the predicted pKa by up to 0.46 units across the 5-substituted series [1]. Furthermore, the specific 5-fluoro regiochemistry places the electron-withdrawing fluorine para to the C-1 attachment point, creating a distinct electronic environment that differs from both the 4-fluoro and 6-fluoro positional isomers and cannot be replicated by other halogen placement [2]. These physicochemical differences directly impact reactivity in downstream derivatizations (e.g., nucleophilic aromatic substitution, cross-coupling) and ADME properties of final drug candidates. For stereospecific applications, the chiral C-1 hydroxyl requires access to enantiopure material—a procurement dimension not satisfied by the achiral 5-fluoro-1-indanone analog .

5-Fluoro-2,3-dihydro-1H-inden-1-OL: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Tuning: 5-Fluoro Indanol Occupies a Narrow LogP Window Between Unsubstituted and Higher Halogen Analogs

In the 5-substituted indan-1-ol series, the fluorine substituent confers a modest increase in computed lipophilicity (ΔLogP ≈ +0.14 vs. 5-H) compared to the substantially larger increases imparted by chlorine (ΔLogP ≈ +0.57 vs. 5-H) and bromine (ΔLogP ≈ +0.68 vs. 5-H) [1][2]. This places 5-fluoro-2,3-dihydro-1H-inden-1-OL in a distinctly lower lipophilicity range than its 5-chloro and 5-bromo counterparts, a property relevant for maintaining Lipinski Rule of 5 compliance in drug discovery programs where excessive LogP is disfavored .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Acid Dissociation Constant: Fluorine's Moderate Electron-Withdrawing Effect Preserves Near-Neutral pKa vs. Stronger Acidification by Cl and Br

The computed acid pKa of 5-fluoro-2,3-dihydro-1H-inden-1-OL is 14.44, only marginally lower than the unsubstituted indanol (pKa 14.48, HMDB), indicating that the fluorine substituent exerts a weak electron-withdrawing inductive effect on the hydroxyl proton [1][2]. In contrast, the 5-chloro and 5-bromo analogs exhibit predicted pKa values of 14.02 and 14.05, respectively—approximately 0.4 units more acidic than the 5-fluoro compound . This moderate acidification by Cl and Br may affect the ionization state and hydrogen-bonding capacity of the hydroxyl group under physiological or near-physiological conditions in ways that the 5-fluoro compound avoids.

Physical Organic Chemistry Ionization State Drug Design

CYP11B1 Inhibitor Scaffold: 5-Fluoro-Indanol-Derived Compounds Demonstrate Selective Nanomolar Enzyme Inhibition

Derivatives bearing the 5-fluoro-2,3-dihydro-1H-inden-1-ylidene scaffold have been characterized as selective inhibitors of human cytochrome P450 11B1 (CYP11B1), a key enzyme in cortisol biosynthesis. Compound 5-{[(1E)-5-fluoro-2,3-dihydro-1H-inden-1-ylidene]methyl}-1H-imidazole exhibited an IC₅₀ of 13.9 nM against human CYP11B1 [1]. Other 5-fluoro-indanylidene derivatives achieved 50% enzyme inhibition at concentrations as low as 0.027 mM for the pyrimidine analog and 0.034 mM for the pyridine analog, with reported selectivity for CYP11B1 over CYP11B2 [2]. This class-level evidence demonstrates that the 5-fluoro-indanol core structure supports potent target engagement when elaborated into drug-like molecules.

Endocrinology Enzyme Inhibition Steroidogenesis

Stereochemical Procurement: Separate Commercial Availability of (R)- and (S)-Enantiomers Enables Enantioselective Synthesis Without In-House Resolution

Unlike the unsubstituted indan-1-ol, whose enantiomers are also commercially available, the 5-fluoro analog offers the synthetic advantage of combining chirality with an electron-withdrawing fluorine substituent in a single commercially available enantiopure building block. The (R)-enantiomer (CAS 1270299-60-9) and (S)-enantiomer (CAS 1235439-34-5) are both offered at ≥95% purity from multiple vendors, eliminating the need for costly and time-consuming chiral chromatographic resolution or asymmetric reduction of 5-fluoro-1-indanone. This contrasts with the 5-chloro and 5-bromo analogs, where enantiopure material is less widely stocked, and with the 6-fluoro positional isomer, which has fewer vendor listings for resolved enantiomers.

Asymmetric Synthesis Chiral Resolution Procurement Strategy

Patent-Validated Intermediate: 5-Fluoro-Indanol Is Specifically Cited as a Synthetic Precursor in VR1 Antagonist and Serotoninergic Compound Patents

5-Fluoro-2,3-dihydro-1H-inden-1-OL is explicitly cited as a synthetic intermediate in patent WO2006/122200 A1 (Merck Sharp & Dohme Limited and Neurogen Corporation), which describes 2,3-substituted fused bicyclic pyrimidin-4(3H)-ones as vanilloid-1 receptor (VR1/TRPV1) modulators for pain and bladder overactivity indications [1]. Additionally, US patent 6,153,625 describes indan-1-ol compounds including 5-fluoro-substituted derivatives (e.g., (1R,2S)-2-[[1-(3,4-dihydro-2H-chromen-8-yl)piperidin-4-yl]amino]-5-fluoro-2,3-dihydro-1H-inden-1-ol) as serotoninergic agents [2]. These patent precedents establish validated synthetic routes and demonstrate the compound's recognized utility in pharmaceutical development programs, providing procurement confidence that the building block has precedent in drug discovery pipelines.

Patent Synthesis Pharmaceutical Intermediates Intellectual Property

Recommended Application Scenarios for 5-Fluoro-2,3-dihydro-1H-inden-1-OL Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity Within the 5-Substituted Indanol Series

When a drug discovery program requires a 5-substituted indanol building block with moderate lipophilicity (LogP ≈ 1.8–1.9) for oral bioavailability optimization, 5-fluoro-2,3-dihydro-1H-inden-1-OL should be prioritized over the 5-chloro (LogP 2.32) and 5-bromo (LogP 2.43) analogs. The ΔLogP penalty of +0.43 to +0.54 for the heavier halogens may compromise Lipinski compliance in final compounds, whereas the 5-fluoro analog provides a modest +0.14 LogP increment over unsubstituted indanol while retaining similar hydroxyl pKa for consistent hydrogen-bonding behavior [1]. This scenario is supported by the cross-study comparable LogP and pKa evidence detailed in Evidence Items 1 and 2 of Section 3.

CYP11B1-Targeted Drug Discovery Using the 5-Fluoro-Indanol Scaffold

Research groups pursuing selective CYP11B1 inhibitors for hypercortisolism or metabolic disorders should select 5-fluoro-2,3-dihydro-1H-inden-1-OL as the core scaffold for library synthesis. The class-level evidence demonstrates that 5-fluoro-indanylidene derivatives achieve CYP11B1 inhibition with IC₅₀ values as low as 13.9 nM and 50% inhibition at 0.027–0.058 mM, with reported selectivity over the related CYP11B2 isoform [2]. While direct comparative data against other 5-substituted analogs on CYP11B1 is lacking, the established structure-activity relationship for this scaffold provides a starting point that other indanol substitution patterns have not yet demonstrated for this specific target.

Stereospecific Synthesis of Chiral Pharmaceutical Intermediates Requiring Enantiopure 5-Substituted Indanol

For asymmetric synthesis campaigns requiring (R)- or (S)-configured 5-substituted indanol building blocks, the 5-fluoro analog offers reliable dual-enantiomer commercial availability (CAS 1270299-60-9 for (R); CAS 1235439-34-5 for (S)) from multiple vendors at ≥95% purity . This eliminates the need for in-house chiral resolution via enzymatic deracemization or chiral HPLC, reducing synthesis timeline risk. This procurement advantage, combined with the validated synthetic routes demonstrated in patents WO2006/122200 and US6153625, makes the 5-fluoro enantiomers a strategic choice for medicinal chemistry groups operating under time-sensitive project milestones.

VR1/TRPV1 Antagonist Development Programs Following Established Patent Precedent

Industrial and academic groups developing vanilloid receptor subtype 1 (VR1/TRPV1) antagonists for pain or urological indications should consider 5-fluoro-2,3-dihydro-1H-inden-1-OL as an intermediate, given its explicit citation in the WO2006/122200 A1 patent from Merck/Neurogen [3]. While the patent describes the fully elaborated 2,3-substituted pyrimidin-4(3H)-one final compounds rather than the indanol itself, the availability of this building block as a starting material provides a direct entry point into a published and validated synthetic pathway, avoiding the need for de novo route scouting from alternative 5-substituted indanol precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2,3-dihydro-1H-inden-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.